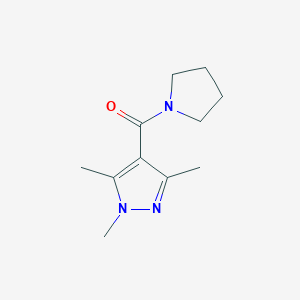
Pyrrolidin-1-yl-(1,3,5-trimethylpyrazol-4-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrrolidin-1-yl-(1,3,5-trimethylpyrazol-4-yl)methanone, also known as Pyrazolam, is a synthetic benzodiazepine derivative that has gained attention in the scientific community due to its potential therapeutic applications. This compound has been found to have anxiolytic, sedative, and muscle relaxant properties, making it a promising candidate for the treatment of anxiety disorders.
Mécanisme D'action
The exact mechanism of action of Pyrrolidin-1-yl-(1,3,5-trimethylpyrazol-4-yl)methanone is not fully understood. However, it is believed to work by enhancing the activity of the neurotransmitter GABA in the brain. GABA is a neurotransmitter that is responsible for regulating anxiety levels, and benzodiazepines like Pyrrolidin-1-yl-(1,3,5-trimethylpyrazol-4-yl)methanone enhance its activity, leading to a reduction in anxiety levels.
Biochemical and Physiological Effects:
Pyrrolidin-1-yl-(1,3,5-trimethylpyrazol-4-yl)methanone has been found to have several biochemical and physiological effects. It has been found to decrease the activity of the sympathetic nervous system, leading to a reduction in heart rate and blood pressure. Pyrrolidin-1-yl-(1,3,5-trimethylpyrazol-4-yl)methanone has also been found to increase the activity of the parasympathetic nervous system, leading to a decrease in anxiety levels.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of Pyrrolidin-1-yl-(1,3,5-trimethylpyrazol-4-yl)methanone is its high potency, which allows for lower doses to be used in lab experiments. This can reduce the cost of experiments and minimize potential side effects. One limitation of Pyrrolidin-1-yl-(1,3,5-trimethylpyrazol-4-yl)methanone is its short half-life, which can make it difficult to study its long-term effects.
Orientations Futures
There are several future directions for research on Pyrrolidin-1-yl-(1,3,5-trimethylpyrazol-4-yl)methanone. One area of research is the development of new derivatives that have improved therapeutic properties. Another area of research is the study of Pyrrolidin-1-yl-(1,3,5-trimethylpyrazol-4-yl)methanone's potential use in the treatment of other conditions such as muscle spasms and insomnia. Additionally, further research is needed to fully understand the mechanism of action of Pyrrolidin-1-yl-(1,3,5-trimethylpyrazol-4-yl)methanone and its long-term effects on the body.
Méthodes De Synthèse
The synthesis of Pyrrolidin-1-yl-(1,3,5-trimethylpyrazol-4-yl)methanone involves the reaction of 1,3,5-trimethylpyrazole with pyrrolidine and chloroacetyl chloride. This reaction produces Pyrrolidin-1-yl-(1,3,5-trimethylpyrazol-4-yl)methanone as the final product.
Applications De Recherche Scientifique
Pyrrolidin-1-yl-(1,3,5-trimethylpyrazol-4-yl)methanone has been extensively studied in the scientific community for its potential therapeutic applications. It has been found to have anxiolytic properties that are comparable to other benzodiazepines such as diazepam and alprazolam. Pyrrolidin-1-yl-(1,3,5-trimethylpyrazol-4-yl)methanone has also been found to have muscle relaxant properties, making it a potential candidate for the treatment of muscle spasms and other related conditions.
Propriétés
IUPAC Name |
pyrrolidin-1-yl-(1,3,5-trimethylpyrazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O/c1-8-10(9(2)13(3)12-8)11(15)14-6-4-5-7-14/h4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOGWBOZMXSWFPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)C(=O)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pyrrolidin-1-yl-(1,3,5-trimethylpyrazol-4-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

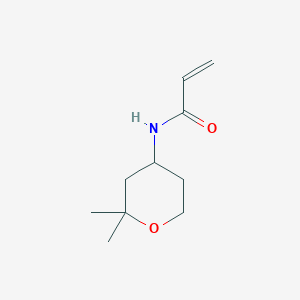

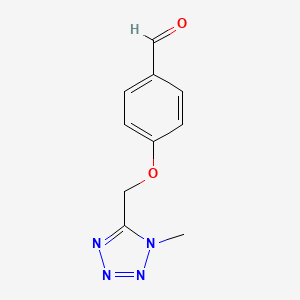
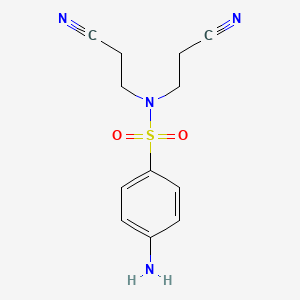
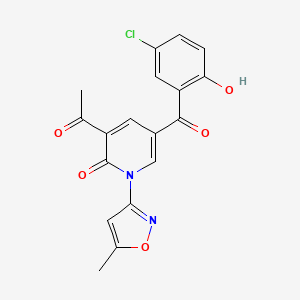
![1-Methylsulfonyl-3-[(4-piperidin-1-ylsulfonylphenyl)carbamoyl]-1-propan-2-ylurea](/img/structure/B7463809.png)
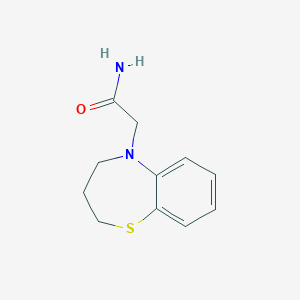


![3-[(5-Bromopyridin-2-yl)carbamoyl]-1-cyclohexyl-1-methylsulfonylurea](/img/structure/B7463836.png)
![(E)-3-[5-[2-chloro-5-(trifluoromethyl)phenyl]furan-2-yl]-2-cyanoprop-2-enoic acid](/img/structure/B7463853.png)
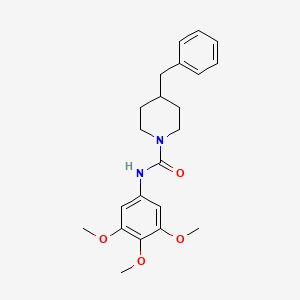
![3-[(1-Cyclohexyl-4,5-dimethylimidazol-2-yl)sulfanylmethyl]-5-(furan-2-yl)-1,2-oxazole](/img/structure/B7463868.png)
![3-[[3-Methyl-4-(2-oxopyrrolidin-1-yl)phenyl]sulfamoyl]benzoic acid](/img/structure/B7463874.png)